molecular formula C9H7N3O2S B1416228 3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 1019359-73-9

3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B1416228
CAS RN: 1019359-73-9
M. Wt: 221.24 g/mol
InChI Key: AAMWYQWVOXBOCC-UHFFFAOYSA-N
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Description

“3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes . The process can be carried out using conventional methods or microwave methods .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole moiety, in particular, is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives involve the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring . This results in the formation of various ions .

Scientific Research Applications

Antioxidant and Antibacterial Activities

Compounds with 1,3,4-thiadiazole structures have been studied for their antioxidant and antibacterial properties. A study published in SpringerLink discusses the synthesis and characterization of such compounds, highlighting their potential in combating oxidative stress and bacterial infections .

Antimicrobial Efficacy

Derivatives of 1,3,4-thiadiazole have shown efficacy against various pathogens. Research published on MDPI indicates that certain derivatives are active against Gram-positive bacterial strains such as S. aureus and P. aeruginosa .

Cytotoxic Properties Against Cancer

The cytotoxic properties of 1,3,4-thiadiazole derivatives make them candidates for anticancer research. An article from MDPI reviews the synthesis and anticancer activity of new compounds with 1,3,4-thiadiazole rings .

Anti-Epileptic Agents

Modifications in the 1,3,4-thiadiazole moiety have resulted in derivatives that act as anticonvulsant agents. A review in Frontiers in Chemistry compiles various derivatives of 1,3,4-thiadiazole scaffold as anticonvulsant agents .

Broad Spectrum Antimicrobial Activity

The broad spectrum of activity against various pathogens is another significant application of 1,3,4-thiadiazole derivatives. A series of these derivatives was evaluated for in vitro antimicrobial activity according to a study found on Wiley Online Library .

properties

IUPAC Name

3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7-3-1-2-6(4-7)8(14)11-9-12-10-5-15-9/h1-5,13H,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMWYQWVOXBOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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